molecular formula C16H15ClFN3O3 B2451136 (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034317-12-7

(2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2451136
CAS No.: 2034317-12-7
M. Wt: 351.76
InChI Key: OXJXDYKWGLEUFL-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15ClFN3O3 and its molecular weight is 351.76. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach might begin with the chlorination and fluorination of a phenyl ring, followed by the preparation of the methoxypyrazine moiety through nucleophilic substitution reactions. The final steps could involve the coupling of the pyrrolidine group and ensuring the formation of the desired methanone structure under controlled conditions.

  • Industrial Production Methods: : At an industrial scale, production might rely on optimized methods to ensure high yields and purity. Techniques such as high-pressure reactions, automated reactors, and sophisticated purification methods like column chromatography or crystallization could be employed to achieve the desired product on a large scale. Reaction conditions would be meticulously controlled to ensure reproducibility and minimize any side reactions.

Chemical Reactions Analysis

  • Types of Reactions: : The compound (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various types of reactions, including oxidation, reduction, and substitution reactions. Its aromatic rings might be subject to electrophilic substitution, while the pyrrolidine ring could engage in nucleophilic substitution reactions.

  • Common Reagents and Conditions: : Some common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reductions, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions might involve specific solvents such as dichloromethane or acetonitrile, temperature control ranging from low temperatures (for sensitive reactions) to elevated temperatures (for accelerated reaction rates), and the use of catalysts such as palladium or copper to enhance reaction efficiency.

  • Major Products Formed: : Depending on the reaction conditions and reagents used, the major products formed from these reactions could range from hydroxylated derivatives, reduced forms of the molecule, to various substituted versions incorporating different functional groups on the aromatic or heterocyclic rings.

Scientific Research Applications

  • Biology: : In biological research, (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone may be explored for its interactions with various biomolecules, potentially acting as a ligand for receptors or enzymes, offering insights into molecular recognition and binding.

  • Medicine: : The medicinal potential of this compound could include its evaluation as a drug candidate or a pharmacophore in the development of new therapeutic agents. Its structure suggests it might interact with specific molecular targets involved in various diseases, such as neurological disorders or cancer.

  • Industry: : Industrial applications might leverage the compound's unique chemical properties for the creation of specialty chemicals, agrochemicals, or materials with specific desired properties, such as enhanced durability or reactivity.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. Generally, its multi-functional structure allows it to engage with various molecular targets through multiple interaction pathways. For instance, in a biological context, the aromatic and heterocyclic rings might interact with hydrophobic pockets within proteins, while the chlorine and fluorine atoms could form halogen bonds, and the methoxy group might participate in hydrogen bonding, collectively contributing to its overall binding affinity and specificity.

Comparison with Similar Compounds

When compared to similar compounds, (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups. While other compounds might feature chlorinated or fluorinated phenyl rings, or incorporate methoxypyrazine or pyrrolidine rings, few possess the exact same structural arrangement, leading to distinct chemical and biological properties.

Similar Compounds

  • (2-Chlorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (4-Fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (2-Chloro-4-fluorophenyl)(3-pyrrolidin-1-yl)methanone

  • (2-Chloro-4-fluorophenyl)(3-((5-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Conclusion: this compound represents a fascinating example of how strategic functional group incorporation and molecular design can lead to compounds with diverse and significant applications in multiple scientific disciplines

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3/c1-23-14-7-19-8-15(20-14)24-11-4-5-21(9-11)16(22)12-3-2-10(18)6-13(12)17/h2-3,6-8,11H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJXDYKWGLEUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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